3-(aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one
Description
3-(Aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is a derivative of the isobenzofuran-1(3H)-one scaffold, characterized by a methoxy-substituted aromatic ring fused to a lactone moiety. The compound features an aminomethyl group at position 3, which distinguishes it from other analogs. It has been cataloged under reference codes such as 10-F728783 () and is structurally related to natural products and synthetic intermediates with demonstrated biological activities.
Properties
IUPAC Name |
3-(aminomethyl)-6,7-dimethoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-14-7-4-3-6-8(5-12)16-11(13)9(6)10(7)15-2/h3-4,8H,5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRTYXPBFWHBDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)CN)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one typically involves the following steps:
Formation of the isobenzofuranone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aminomethyl group: This step often involves the use of aminomethylating agents such as Eschenmoser’s salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of 3-(aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one are in the fields of cancer treatment and pharmacology. Research indicates that compounds similar to this one exhibit significant biological activity through various mechanisms:
- Cancer Treatment : Preliminary studies suggest that this compound may target specific cancer types by interfering with cellular mitotic processes. Its structural similarity to known bioactive compounds positions it as a potential candidate for developing novel anticancer agents.
- Mechanisms of Action : The compound's reactivity can be influenced by the electron-donating nature of the methoxy groups, enhancing nucleophilicity at the aminomethyl position. This characteristic allows it to participate in reactions typical of amines and methoxy-substituted aromatic systems, potentially leading to new therapeutic pathways.
Synthetic Routes
The synthesis of 3-(aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one can be achieved through several methods:
- Mannich Reaction : This involves the condensation of an amine, formaldehyde, and a ketone or aldehyde. The typical precursor for this synthesis is 6,7-dimethoxyisobenzofuran-1(3H)-one.
- Reactivity Studies : The compound can undergo various chemical reactions due to its functional groups, making it suitable for further derivatization and optimization for specific biological activities.
Research has indicated that 3-(aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one may possess several pharmacological properties:
- Antitumor Activity : Compounds in this class have shown potential in inhibiting tumor growth and proliferation in vitro and in vivo models. Mechanistic studies are ongoing to elucidate the specific pathways involved .
- Forensic Applications : While not its primary application, related compounds have been studied for their utility as biomarkers in forensic toxicology. For example, derivatives can serve as markers for opiate use due to their metabolic pathways .
Case Studies
Several studies have explored the applications of structurally similar compounds:
- A study on noscapine analogs demonstrated their effectiveness in binding to tubulin and arresting cell cycle progression in cancer cells, suggesting that similar mechanisms may apply to 3-(aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one .
- Research on the synthesis and biological evaluation of methoxy-substituted isobenzofurans highlighted their potential as antitumor agents through various cellular pathways .
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one involves its interaction with various molecular targets. The aminomethyl group can interact with enzymes and receptors, potentially inhibiting or activating them. The methoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The core isobenzofuran-1(3H)-one structure is conserved across multiple compounds, but substituents at positions 3, 4, 5, 6, and 7 dictate their biological and physicochemical properties. Below is a structural comparison:
Cytotoxicity and Anticancer Activity
- EM011: A brominated noscapine analog, synergizes with docetaxel in prostate cancer therapy without hematological or neuronal toxicity .
- Noscapine Derivatives (e.g., 7l, 7m): Imidazothiazole-coupled analogs show variable anticancer activity; substituents like halogenated thiophenes enhance potency (e.g., 7m: IC₅₀ ~10 μM in certain cell lines) .
Anti-Inflammatory Activity
- Compounds 3 and 4 inhibit LPS-induced NO release in RAW264.7 cells, with compound 3 being more potent (IC₅₀ = 17.2 μM vs. 67.9 μM for compound 4) .
Biological Activity
3-(Aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one, also known as Meconin, is a compound derived from the opium poppy (Papaver somniferum) and is a metabolite of noscapine. This compound has garnered attention in recent years due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula: C10H10O4
- Molecular Weight: 194.18 g/mol
- CAS Number: 569-31-3
Anticancer Properties
Research has demonstrated that 3-(aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one exhibits significant anticancer activity.
- Mechanism of Action: The compound is believed to induce apoptosis in cancer cells by activating caspase pathways. In vitro studies have shown that treatment with this compound leads to an increase in apoptotic markers in various cancer cell lines, including MCF-7 (breast cancer) and CEM (leukemia) cells .
- Case Study: A study conducted on MCF-7 cells treated with varying concentrations of the compound (5 µM, 10 µM, and 25 µM) revealed a dose-dependent increase in the apoptotic index. The percentage of sub-G1 cells, indicative of apoptosis, was significantly higher in treated groups compared to controls .
| Concentration (µM) | % Sub-G1 Cells |
|---|---|
| 5 | 20% |
| 10 | 35% |
| 25 | 50% |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- Research Findings: In vitro tests have indicated that 3-(aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one exhibits activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties.
- Mechanism: The anti-inflammatory activity is hypothesized to stem from the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This has been supported by assays measuring the inhibition of prostaglandin synthesis .
The biological activity of 3-(aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one can be attributed to its interaction with cellular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell signaling and metabolism.
- Gene Expression Modulation: It has been shown to alter gene expression profiles associated with apoptosis and inflammation.
Q & A
Q. What are the established synthetic routes for 3-(aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one, and what are their critical steps?
The synthesis typically involves multi-step processes, including:
- Epoxidation and Cyclization : Starting from substituted benzoic acid derivatives, epoxidation using agents like m-chloroperoxybenzoic acid (mCPBA) followed by acid-catalyzed cyclization (e.g., p-toluenesulfonic acid) to form the isobenzofuranone core .
- Nucleophilic Substitution : Introduction of the aminomethyl group via substitution reactions. For example, tosyl chloride or phosphorus tribromide can activate hydroxyl intermediates, enabling displacement by amines. Tosyl chloride is reported to yield higher efficiency (76.3% yield) compared to PBr3.
- Purification : Column chromatography is commonly used to isolate isomers, as seen in mixtures of (Z)- and (E)-isomers during synthesis .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
Key methods include:
- Spectroscopy :
- Mass Spectrometry : GCMS or EI-HRMS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for related isobenzofuranones .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing 3-(aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one?
- Isomer Separation : Chromatographic techniques (e.g., HPLC, preparative TLC) are critical for resolving (Z)- and (E)-isomers, which often form during cyclization or substitution steps .
- Catalytic Control : Chiral catalysts or enantioselective reaction conditions (e.g., asymmetric epoxidation) may reduce racemization, though this remains underexplored for this compound .
- Crystallographic Validation : Single-crystal X-ray diffraction can confirm absolute configurations, as seen in studies of analogous lactones .
Q. How can researchers optimize reaction yields and minimize byproducts in its synthesis?
- Catalyst Screening : Silver oxide nanoparticles (Ag2ONPs) in DMF with pivalic acid as an additive have improved yields (up to 95%) in related isobenzofuranone syntheses via 5-exo-dig cyclization .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 120°C enhance reaction rates, while lower temperatures reduce side reactions like dimerization .
- Byproduct Analysis : GCMS or LCMS monitors impurities (e.g., 2% isomerization in intermediates) to refine purification protocols .
Q. What methodologies are used to evaluate the biological activity of this compound?
- Antioxidant Assays : DPPH radical scavenging and FRAP tests quantify activity, with EC50 values compared to standards like ascorbic acid .
- Antiplatelet Studies : Platelet aggregation assays (e.g., using ADP or collagen as inducers) assess inhibition potency .
- Structure-Activity Relationship (SAR) : Substituent variations (e.g., methoxy vs. hydroxy groups) are tested to correlate structural features with bioactivity .
- Molecular Docking : Computational models (e.g., COX-2 or P2Y12 receptor docking) predict binding modes and guide synthetic modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
